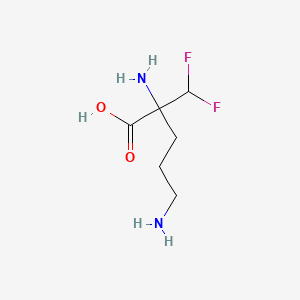
Éflornithine
Vue d'ensemble
Description
Eflornithine, également connu sous le nom d’α-difluorométhylornithine, est un médicament principalement utilisé pour traiter la trypanosomiase africaine (maladie du sommeil) et la croissance excessive des poils du visage chez les femmes. Il a été développé dans les années 1970 et a été utilisé en médecine en 1990. L’Eflornithine est un inhibiteur irréversible de l’enzyme ornithine décarboxylase, qui joue un rôle crucial dans la biosynthèse des polyamines .
Mécanisme D'action
L’Eflornithine exerce ses effets en inhibant irréversiblement l’enzyme ornithine décarboxylase, qui est la première et l’enzyme limitante de la vitesse dans la biosynthèse des polyamines. Les polyamines sont essentielles à la prolifération, à la différenciation et à la survie des cellules. En inhibant cette enzyme, l’Eflornithine réduit les niveaux de polyamines, inhibant ainsi la croissance et la prolifération cellulaires. Ce mécanisme est particulièrement efficace contre le parasite Trypanosoma brucei, qui provoque la trypanosomiase africaine .
Composés similaires :
Difluorométhylornithine : Un composé étroitement apparenté présentant des effets inhibiteurs similaires sur l’ornithine décarboxylase.
Mélarsoprol : Un autre médicament utilisé dans le traitement de la trypanosomiase africaine, mais avec un mécanisme d’action différent.
Nifurtimox : Souvent utilisé en association avec l’Eflornithine pour traiter la maladie du sommeil.
Unicité de l’Eflornithine : L’Eflornithine est unique en raison de son inhibition irréversible de l’ornithine décarboxylase, ce qui le rend très efficace pour réduire les niveaux de polyamines et inhiber la prolifération cellulaire. Son double usage dans le traitement de la trypanosomiase africaine et de la croissance excessive des poils du visage met en évidence sa polyvalence et son potentiel thérapeutique .
Applications De Recherche Scientifique
Eflornithine has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Biology: Studied for its role in inhibiting ornithine decarboxylase and its effects on polyamine biosynthesis.
Medicine: Used in the treatment of African trypanosomiasis and as a topical cream for reducing facial hair growth in women. It is also being researched for its potential in cancer treatment due to its ability to inhibit cell proliferation.
Analyse Biochimique
Biochemical Properties
Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine . By inhibiting this enzyme, eflornithine prevents the conversion of ornithine to putrescine, thereby reducing the levels of polyamines within the cell. This inhibition is particularly significant in rapidly proliferating cells, such as cancer cells, where polyamine synthesis is upregulated .
Eflornithine interacts with ornithine decarboxylase by binding to its active site and undergoing decarboxylation with the aid of the cofactor pyridoxal 5’-phosphate . This binding is irreversible, effectively “suiciding” the enzyme and preventing it from catalyzing further reactions .
Cellular Effects
Eflornithine has profound effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by reducing polyamine levels, which are critical for cell proliferation and survival . In neuroblastoma cells, eflornithine has been shown to induce senescence and suppress neurosphere formation, indicating a cytostatic effect .
Eflornithine also affects cell signaling pathways and gene expression. For instance, it has been observed to downregulate the expression of oncogenes such as MYCN and LIN28B in neuroblastoma cells, thereby restoring the balance of the LIN28/Let-7 metabolic pathway . Additionally, eflornithine influences cellular metabolism by altering the levels of metabolites involved in polyamine biosynthesis .
Molecular Mechanism
At the molecular level, eflornithine exerts its effects primarily through the inhibition of ornithine decarboxylase . By binding irreversibly to the enzyme’s active site, eflornithine prevents the natural substrate, ornithine, from accessing the site and undergoing decarboxylation . This inhibition leads to a decrease in polyamine levels, which in turn affects various cellular processes such as DNA synthesis, cell cycle progression, and apoptosis .
Eflornithine’s inhibition of ornithine decarboxylase also impacts gene expression. For example, it has been shown to decrease the expression of MYCN and LIN28B, which are involved in the regulation of cancer stem cells and glycolytic metabolism . This downregulation contributes to the compound’s anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eflornithine can change over time. Studies have shown that continuous treatment with eflornithine is required to maintain its inhibitory effects on ornithine decarboxylase, as the enzyme is continually regenerated . When treatment is ceased, the functional activity of ornithine decarboxylase increases, leading to a resumption of polyamine synthesis and cell proliferation .
Eflornithine is generally stable under laboratory conditions, but its long-term effects on cellular function can vary. For instance, in studies involving topical application for facial hirsutism, the benefits of eflornithine were lost after an 8-week no-treatment period, with hair growth returning to its pretreatment rate .
Dosage Effects in Animal Models
The effects of eflornithine vary with different dosages in animal models. In studies involving pregnant rats and rabbits, oral administration of eflornithine during the period of organogenesis resulted in embryolethality at doses equivalent to the recommended human dose . This indicates a potential for toxicity at high doses.
In other animal studies, eflornithine has been shown to prevent or delay tumor formation in mice injected with neuroblastoma cells . The compound’s efficacy in these models is dose-dependent, with higher doses generally producing more pronounced anti-tumor effects .
Metabolic Pathways
Eflornithine is involved in the metabolic pathway of polyamine biosynthesis. By inhibiting ornithine decarboxylase, eflornithine reduces the production of polyamines such as putrescine, spermidine, and spermine . This inhibition affects various metabolic processes, including the regulation of cancer stem cells and glycolytic metabolism .
Additionally, eflornithine has been shown to alter the levels of metabolites not previously described in certain cell types, such as bloodstream form trypanosomes . These changes highlight the compound’s broad impact on cellular metabolism.
Transport and Distribution
Eflornithine is transported and distributed within cells and tissues through specific transport systems. Studies have identified that eflornithine uses a cationic amino acid transport system, particularly system y+ and organic cation transporters, to cross cell membranes . This transport is sodium-independent and can be inhibited by the presence of other amino acids, such as ornithine .
Eflornithine’s volume of distribution is relatively low, and it does not specifically bind to human plasma proteins . This suggests that the compound is widely distributed within the body but does not accumulate significantly in any particular tissue.
Subcellular Localization
The subcellular localization of eflornithine is primarily within the cytoplasm, where it interacts with ornithine decarboxylase . This localization is crucial for its inhibitory effects on polyamine biosynthesis. Additionally, eflornithine has been shown to affect the subcellular localization of other proteins, such as p27Kip1, which is involved in cell cycle regulation and migration .
In neuroblastoma cells, treatment with eflornithine leads to the accumulation of p27Kip1 in the cytoplasm, where it exerts its effects on cell migration and invasion . This highlights the compound’s ability to influence the localization and function of key regulatory proteins within the cell.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’Eflornithine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de l’ornithine avec la difluorométhylornithine. La voie de synthèse implique généralement les étapes suivantes :
Protection des groupes amino : Les groupes amino de l’ornithine sont protégés à l’aide d’un groupe protecteur approprié.
Introduction du groupe difluorométhyle : L’ornithine protégée est ensuite mise à réagir avec un agent difluorométhylant pour introduire le groupe difluorométhyle.
Déprotection : Les groupes protecteurs sont éliminés pour donner de l’Eflornithine.
Méthodes de production industrielle : La production industrielle de l’Eflornithine implique une synthèse à grande échelle utilisant des étapes similaires à celles mentionnées ci-dessus, avec une optimisation pour le rendement et la pureté. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : L’Eflornithine subit diverses réactions chimiques, notamment :
Oxydation : L’Eflornithine peut être oxydée pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l’Eflornithine en ses formes réduites.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou difluorométhyle.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols en conditions basiques.
Principaux produits formés :
Oxydation : Formation d’oxydes et d’autres dérivés oxydés.
Réduction : Formation de dérivés réduits de l’Eflornithine.
Substitution : Formation de composés d’Eflornithine substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
L’Eflornithine a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme réactif en chimie organique synthétique pour la préparation de divers dérivés.
Biologie : Étudié pour son rôle dans l’inhibition de l’ornithine décarboxylase et ses effets sur la biosynthèse des polyamines.
Médecine : Utilisé dans le traitement de la trypanosomiase africaine et en tant que crème topique pour réduire la croissance des poils du visage chez les femmes. Il est également en cours de recherche pour son potentiel dans le traitement du cancer en raison de sa capacité à inhiber la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Difluoromethylornithine: A closely related compound with similar inhibitory effects on ornithine decarboxylase.
Melarsoprol: Another drug used in the treatment of African trypanosomiasis, but with a different mechanism of action.
Nifurtimox: Often used in combination with eflornithine for treating sleeping sickness.
Uniqueness of Eflornithine: Eflornithine is unique due to its irreversible inhibition of ornithine decarboxylase, making it highly effective in reducing polyamine levels and inhibiting cell proliferation. Its dual application in treating both African trypanosomiasis and excessive facial hair growth highlights its versatility and therapeutic potential .
Propriétés
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96020-91-6 (mono-hydrochloride, monohydrate) | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020467 | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Eflornithine prevents hair growth by inhibiting the anagen phase of hair production. This occurs by eflornithine irreversibly binding (also called suicide inhibition) to ornithine decarboxylase (ODC) and physically preventing the natural substrate ornithine from accessing the active site., There are no studies examining the inhibition of the enzyme ornithine decarboxylase (ODC) in human skin following the application of topical eflornithine. However, there are studies in the literature that report the inhibition of ODC activity in skin following oral eflornithine. It is postulated that topical eflornithine hydrochloride irreversibly inhibits skin ODC activity. This enzyme is necessary in the synthesis of polyamines. Animal data indicate that inhibition of ornithine decarboxylase inhibits cell division and synthetic functions, which affect the rate of hair growth. VANIQA has been shown to retard the rate of hair growth in non-clinical and clinical studies., Eflornithine (alpha-difluoromethylornithine) hydrochloride has hair growth retarding properties. The mechanism(s) by which topically applied eflornithine hydrochloride reduces hair growth has not been fully elucidated. Results of several studies using oral eflornithine hydrochloride indicate that the drug may inhibit ornithine decarboxylase (ODC), an enzyme that catalyzes the biosynthesis of intracellular polyamines required for cell division and differentiation. Limited animal data indicate that such inhibition of cell division and differentiation may affect the rate of hair growth. The manufacturer of topical eflornithine hydrochloride states that there are no published studies in humans on the ODC inhibitory potential of topical eflornithine hydrochloride. | |
| Record name | Eflornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eflornithine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
70052-12-9, 68278-23-9 | |
| Record name | Eflornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eflornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DFMO HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFLORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eflornithine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
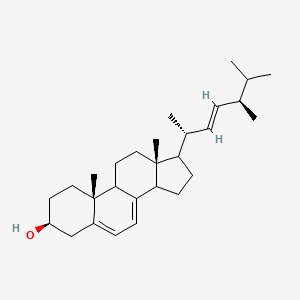

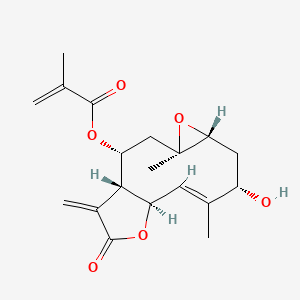
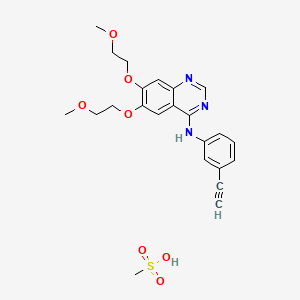
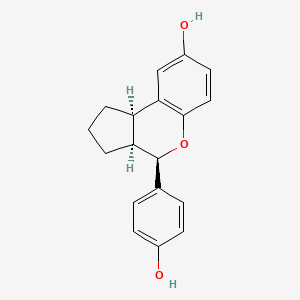
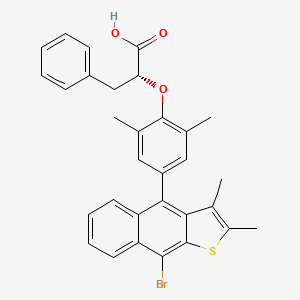
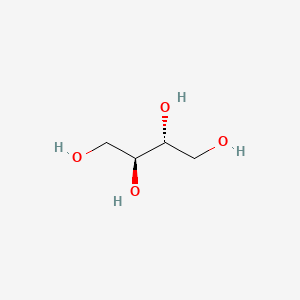
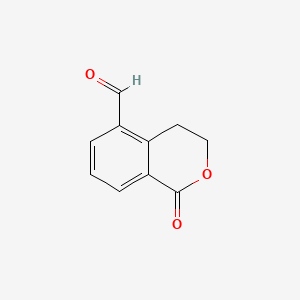
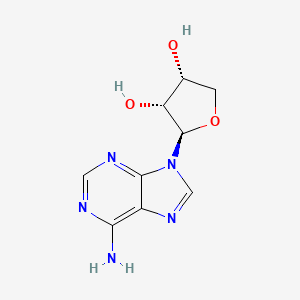
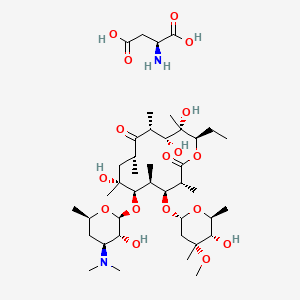
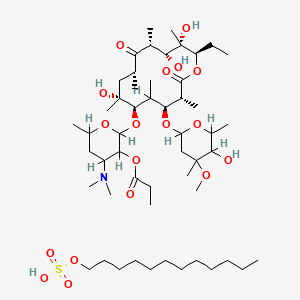
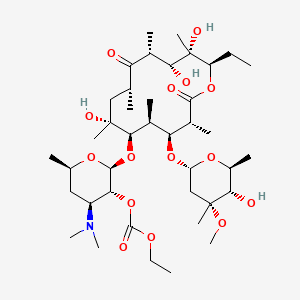
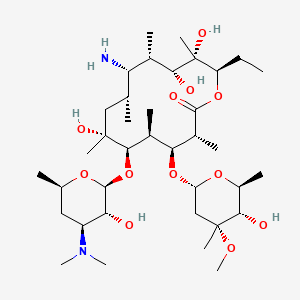
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
